![molecular formula C19H20N6O2 B2532403 Furan-2-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021072-60-5](/img/structure/B2532403.png)
Furan-2-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound or its similar derivatives involves complex chemical reactions. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Synthesis and Chemical Properties
Furan-2-yl derivatives have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. A study by Koza et al. (2013) reports the facile synthesis of novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan, leading to a series of derivatives through regiospecific conversions, hydrazine reactions, and intramolecular cyclization (Koza et al., 2013). Similarly, the synthesis of conformationally restricted butyrophenones, containing furan-2-yl derivatives, highlights their affinity for dopamine and serotonin receptors, suggesting their potential as antipsychotic agents (Raviña et al., 2000).
Corrosion Inhibition
Furan-2-yl derivatives have demonstrated significant potential in corrosion inhibition. Singaravelu and Bhadusha (2022) utilized a novel organic compound based on furan-2-yl for the prevention of mild steel corrosion in acidic media, showcasing its effectiveness as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).
Pharmaceutical Research
In pharmaceutical research, derivatives of furan-2-yl have been evaluated for their therapeutic potentials. A study presented the design, synthesis, and pharmacological evaluation of novel derivatives as TRPV4 antagonists for pain treatment, demonstrating their analgesic effects in models of mechanical hyperalgesia (Tsuno et al., 2017).
Catalysis and Synthetic Applications
The catalytic applications of furan-2-yl derivatives have been explored, with studies reporting on their role in facilitating synthetic transformations. One such study involves the use of In(OTf)3 for the tandem aza-Piancatelli rearrangement/Michael reaction, enabling the synthesis of benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives (Reddy et al., 2012).
properties
IUPAC Name |
furan-2-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-6-7-20-17(13-14)21-16-4-5-18(23-22-16)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h2-7,12-13H,8-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQUOQKPTVYOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone |
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